4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine
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Overview
Description
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine is an aromatic compound with a benzene ring substituted with bromine, fluorine, methoxy, and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine typically involves multiple steps. One common route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro groups.
Reduction: Conversion of nitro groups back to amine groups.
Substitution: Replacement of one substituent with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and fluorine (F₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitro compounds, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-3-methoxybenzene-1,2-diamine: Unique due to the combination of bromine, fluorine, methoxy, and diamine groups.
4-Bromo-6-fluoro-3-methoxybenzene: Lacks the diamine groups.
4-Bromo-6-fluoro-1,2-diaminobenzene: Lacks the methoxy group.
Properties
Molecular Formula |
C7H8BrFN2O |
---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
4-bromo-6-fluoro-3-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H8BrFN2O/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,10-11H2,1H3 |
InChI Key |
NOLOXQVLRZFUDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1N)N)F)Br |
Origin of Product |
United States |
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